molecular formula C10H11NOS B8817156 Benzothiazole, 6-methoxy-2,5-dimethyl- CAS No. 63816-00-2

Benzothiazole, 6-methoxy-2,5-dimethyl-

Cat. No.: B8817156
CAS No.: 63816-00-2
M. Wt: 193.27 g/mol
InChI Key: AVBHDKMHDNTVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 6-methoxy-2,5-dimethyl- is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazole, 6-methoxy-2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 6-methoxy-2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63816-00-2

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

6-methoxy-2,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-6-4-8-10(5-9(6)12-3)13-7(2)11-8/h4-5H,1-3H3

InChI Key

AVBHDKMHDNTVLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)SC(=N2)C

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

120 g of 2-methyl-4-thioacetamino-anisole were dissolved in 80 ml of dioxane, 1 l. of water and 600 ml of 6N NaOH. After decantation of the liquid phase, the residue was redissolved with a mixture of 300 ml of water and 50 ml of 6N NaOH. The two solutions containing pure 2-methyl-4-thioacetamino-anisole were cleaned by addition of animal charcoal and stirring. A water solution of K3Fe(CN)6 was then added dropwise to the filtrate under stirring. After such addition, the solution, thus obtained, was stirred for 2 hours at room temperature. The reaction mixture was then poured into a Rutscher-Stendall liquid-liquid type extractor and the base was extracted with ether. The ethereal solution, thus obtained, after having been dried an anhydrous Na2So4, was concentrated and the residual oil was finally distilled under vacuum collecting the 158° C./3 mm. Hg fraction. Yield: 65 g. The product thus obtained was purified upon crystallization from ligroin in the presence of animal charcoal, thus obtaining a pure product melting at 89°-90° C.
Quantity
120 g
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reactant
Reaction Step One
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80 mL
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solvent
Reaction Step One
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600 mL
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300 mL
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50 mL
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[Compound]
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K3Fe(CN)6
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